

Application Notes and Protocols for the Synthesis of Methoxyfenozide

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Compound of Interest

Compound Name: 3,5-Dimethylbenzoyl chloride

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Abstract

This document provides detailed application notes and protocols for the synthesis of Methoxyfenozide, a diacylhydrazine insecticide that functions as a potent ecdysone agonist. The synthesis route described herein utilizes **3,5-Dimethylbenzoyl chloride** as a key reagent. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and pesticide development. The provided methodologies are based on established literature and patents, offering a comprehensive guide for the laboratory-scale preparation of Methoxyfenozide.

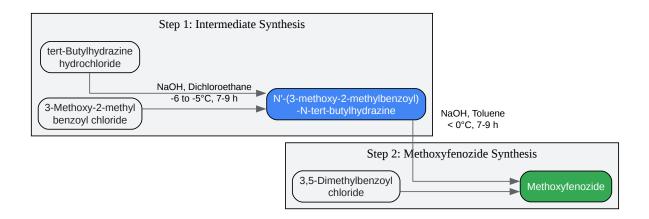
Introduction

Methoxyfenozide is a highly selective insecticide that mimics the action of the insect molting hormone, 20-hydroxyecdysone.[1] It binds to the ecdysone receptor complex in lepidopteran insects, leading to a premature and incomplete molt, which is ultimately lethal.[2] Its specificity makes it an environmentally safer alternative to broad-spectrum insecticides. The synthesis of Methoxyfenozide involves the acylation of a substituted hydrazine with **3,5-Dimethylbenzoyl chloride**. This document outlines the synthetic pathway, provides detailed experimental procedures, and summarizes key analytical data for the final product.

Chemical Synthesis Pathway



The synthesis of Methoxyfenozide from **3,5-Dimethylbenzoyl chloride** is a two-step process. The first step involves the synthesis of the key intermediate, N'-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine. The second step is the acylation of this intermediate with **3,5-Dimethylbenzoyl chloride** to yield the final product, Methoxyfenozide.



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Caption: Synthesis pathway of Methoxyfenozide from **3,5-Dimethylbenzoyl chloride**.

Experimental Protocols

Step 1: Synthesis of N'-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine (Intermediate)

This protocol is adapted from methodologies described in patents CN104803879A and CN106699596A.[3][4]

Materials:

- tert-Butylhydrazine hydrochloride
- 3-Methoxy-2-methylbenzoyl chloride

Methodological & Application





- Dichloroethane
- Sodium hydroxide (liquid caustic soda)
- Toluene
- Water

Equipment:

- Jacketed reaction kettle with overhead stirrer and temperature control
- · Dropping funnels
- Separatory funnel
- Filtration apparatus

Procedure:

- At room temperature, add tert-butylhydrazine hydrochloride and dichloroethane to the reaction kettle.
- Cool the reaction mixture to between -6 and -5 °C using a brine-chilled jacket.
- Slowly add liquid caustic soda dropwise to the reaction mixture. After addition, allow the layers to separate and remove the aqueous layer.
- Maintain the temperature of the organic layer below 0 °C and add 3-methoxy-2-methylbenzoyl chloride dropwise. Control the addition rate to keep the temperature from exceeding 0 °C.
- After the addition is complete, allow the reaction to proceed for 7-9 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
- Upon completion, add water and stir the mixture. Allow the layers to separate and remove the aqueous layer for wastewater treatment.



- Remove the dichloroethane from the organic layer by distillation under normal pressure at 75-85 °C.
- Dissolve the resulting residue in toluene at room temperature to obtain a toluene solution of the intermediate product, N'-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine. This solution can be used directly in the next step.
- For purification of the intermediate, an acidic workup can be performed to hydrolyze byproducts, followed by neutralization and filtration to yield a high-purity solid.[2][5][6]

Step 2: Synthesis of Methoxyfenozide

This protocol is adapted from methodologies described in patents CN102040540A and CN104803879A.[3][7]

Materials:

- Toluene solution of N'-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine (from Step 1)
- 3,5-Dimethylbenzoyl chloride (95% solution in toluene)
- Sodium hydroxide (40% aqueous solution)
- Methanol
- Water

Equipment:

- Jacketed reaction kettle with overhead stirrer and temperature control
- Dropping funnels
- Filtration apparatus
- Drying oven

Procedure:



- Transfer the toluene solution of the intermediate from Step 1 into the acylation kettle at room temperature.
- Cool the reaction mixture to below 0 °C.
- Simultaneously add the 3,5-dimethylbenzoyl chloride solution and the 40% sodium hydroxide solution dropwise. Control the addition rates to maintain the reaction temperature below 0 °C and to finish both additions at the same time. The pH of the reaction mixture should be kept slightly acidic.[3]
- After the addition is complete, allow the reaction to proceed for 7-9 hours at a temperature below 0 °C.[3] Alternatively, the reaction can be stirred at room temperature for 2 hours.[7]
- Monitor the reaction for completion using a suitable analytical method (e.g., HPLC).
- Once the reaction is complete, allow the layers to separate. The aqueous layer is sent for wastewater treatment.
- The organic layer is subjected to distillation under normal pressure at 100-120 °C to remove the toluene.
- After cooling to room temperature, add methanol and water to the residue to induce recrystallization.
- Filter the resulting white solid, which is the Methoxyfenozide product.
- Dry the product in a rake-type drier at 60-70 °C.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Methoxyfenozide Synthesis



Parameter	Step 1: Intermediate Synthesis	Step 2: Methoxyfenozide Synthesis	Reference
Solvent	Dichloroethane, Toluene	Toluene	[3][4][7]
Base	Sodium Hydroxide	Sodium Hydroxide	[3][4][7]
Temperature	-6 to 0 °C	< 0 °C to Room Temperature	[3][4][7]
Reaction Time	7-9 hours	2-9 hours	[3][7]
Purity (Intermediate)	>96% (after purification)	-	[2]
Yield (Methoxyfenozide)	-	Not explicitly stated in patents	-
Melting Point	-	202-205 °C	[7]

Table 2: Analytical Data for Methoxyfenozide

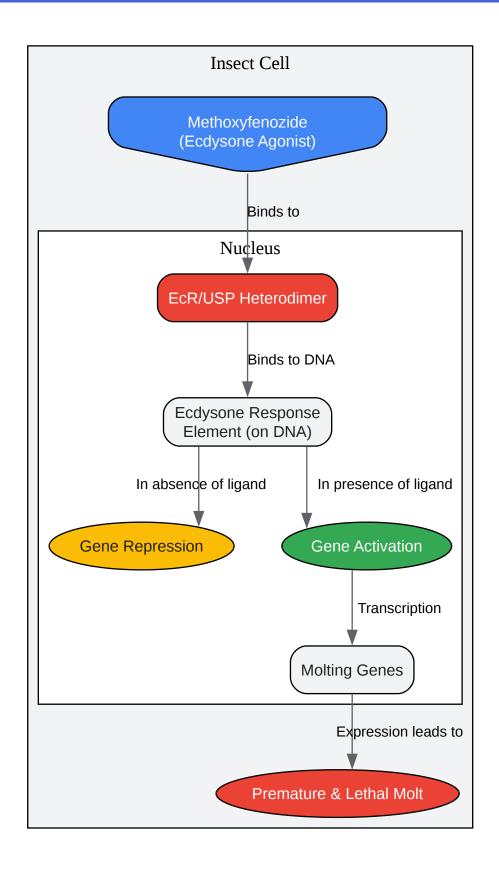


Analytical Method	Parameters	Observed Values	Reference
HPLC-UV	Column: C18	Mobile Phase: Acetonitrile:Water (75:25 v/v)	[8]
Wavelength: 220 nm	Retention Time: ~3.4 min	[8]	
LC-MS/MS	Ionization: Positive Electrospray (ESI)	Parent Ion (m/z): 369.1, 369.2	[9][10]
Daughter Ions (m/z): 313.2, 149.2, 313.3, 149.1	[9][10]		
Purity	Technical Grade	≥ 95.9%	[11]
Limit of Quantification (LOQ)	In plant commodities	0.01-0.05 mg/kg	[12]

Mechanism of Action: Ecdysone Receptor Agonist

Methoxyfenozide acts as an agonist of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1] In the absence of a ligand, the EcR/USP complex can repress gene transcription. Upon binding of an ecdysone agonist like Methoxyfenozide, the receptor complex undergoes a conformational change, leading to the recruitment of coactivators and the activation of a cascade of gene expression that initiates the molting process.[2] However, because Methoxyfenozide is not easily metabolized and cleared like the natural hormone 20-hydroxyecdysone, the treated insect is locked into a continuous, lethal molting process.[2]





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Caption: Signaling pathway of Methoxyfenozide as an ecdysone receptor agonist.



Conclusion

The synthesis of Methoxyfenozide using **3,5-Dimethylbenzoyl chloride** is a robust and scalable process. The detailed protocols and analytical data provided in these application notes offer a solid foundation for researchers to produce and characterize this important insecticide. Further optimization of reaction conditions and purification procedures may lead to improved yields and purity. The high selectivity and novel mode of action of Methoxyfenozide continue to make it a valuable tool in integrated pest management programs and a subject of interest for the development of new insect control agents.

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